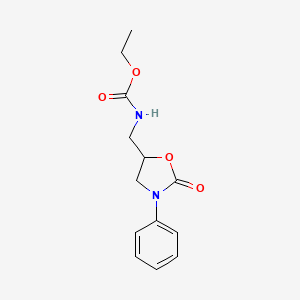

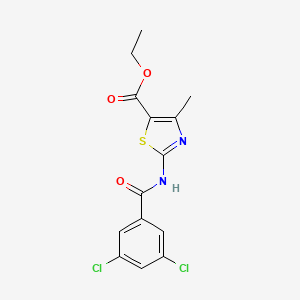

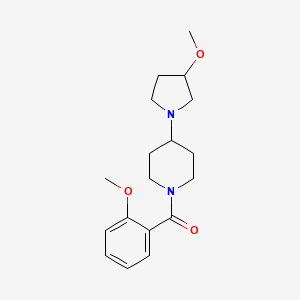

Ethyl ((2-oxo-3-phenyloxazolidin-5-yl)methyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl ((2-oxo-3-phenyloxazolidin-5-yl)methyl)carbamate is an organic compound. It is a type of carbamate, which are useful protecting groups for amines and are essential for the synthesis of peptides .

Synthesis Analysis

Carbamates, including Ethyl ((2-oxo-3-phenyloxazolidin-5-yl)methyl)carbamate, can be synthesized by the reaction of amines with carbon dioxide and halides . They can also be formed by the reaction of ammonia with methyl chloroformate or dimethyl carbonate .Chemical Reactions Analysis

Carbamates, including Ethyl ((2-oxo-3-phenyloxazolidin-5-yl)methyl)carbamate, can be installed and removed under relatively mild conditions . They are used as protecting groups for amines, especially in the synthesis of peptides .科学的研究の応用

Enzymatic Synthesis and Kinetic Modeling

Ethyl ((2-oxo-3-phenyloxazolidin-5-yl)methyl)carbamate and its derivatives, particularly oxazolidinones, are of significant interest for their diverse biological and pharmacological activities. A study focused on the enzymatic synthesis of oxazolidin-2-one, using 2-aminoalcohol and dimethyl carbonate, highlighted the utility of immobilized lipases for catalyzing these reactions. Candida antarctica lipase B (Novozyme 435) was identified as the most effective catalyst. This research provided valuable insights into the reaction mechanisms and kinetic modeling of consecutive enzyme-catalyzed reactions, paving the way for the synthesis of a variety of oxazolidinones under optimized conditions (Yadav & Pawar, 2014).

Chemical Synthesis and Reactivity

Another research avenue explores the chemical synthesis and reactivity of ethyl carbamate derivatives. The use of selenium chemistry for the preparation of ethenyl and oxiranol carbamate and their derivatives was studied, showcasing the versatility of ethyl carbamate compounds in organic synthesis. This work also touched on the thermolysis of oxiranol carbamate, yielding products like 4-hydroxy-1,3-oxazolidin-2-one, demonstrating the compound's potential in facilitating diverse chemical transformations (Bleasdale, Golding, & Kitson, 1994).

Environmental and Food Safety

Ethyl carbamate (urethane), a compound related to ethyl ((2-oxo-3-phenyloxazolidin-5-yl)methyl)carbamate, has been studied for its carcinogenicity, indicating the importance of understanding the safety profiles of these compounds. The International Agency for Research on Cancer (IARC) classified ethyl carbamate as a Group 2A carcinogen, highlighting the need for careful consideration of its presence in food and environmental samples (Baan et al., 2007).

Superoxide-Activated Reactions

In the realm of organic synthesis, ethyl carbamate derivatives have been utilized in superoxide-activated reactions to create organic carbamates from amines. This innovative approach leverages the electrochemical reduction of O2 in the presence of CO2, offering a mild and safe route to various carbamate compounds, including 2-oxazolidinone derivatives. Such methodologies underscore the compound's role in developing new synthetic routes and potentially environmentally friendly alternatives for carbamate synthesis (Casadei et al., 1997).

作用機序

Safety and Hazards

特性

IUPAC Name |

ethyl N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-2-18-12(16)14-8-11-9-15(13(17)19-11)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWOJRVBMJRJGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1CN(C(=O)O1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2890089.png)

![Methyl (1R,5R,6S,7R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride](/img/structure/B2890090.png)

![1-((2-amino-2-oxoethyl)thio)-N-(sec-butyl)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2890091.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2890103.png)

![5-(2-fluorophenyl)-2-methylindeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione](/img/structure/B2890104.png)

![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine](/img/structure/B2890111.png)